5-Beta-Hydroxy-Drospirenone-17-Propanol

Description

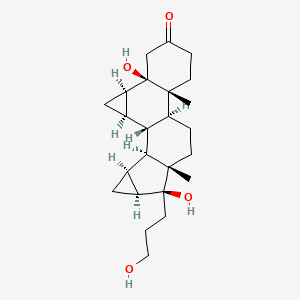

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-21-7-4-13(26)12-24(21,28)17-10-14(17)19-16(21)5-8-22(2)20(19)15-11-18(15)23(22,27)6-3-9-25/h14-20,25,27-28H,3-12H2,1-2H3/t14-,15+,16-,17+,18-,19+,20-,21+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGLEUDFODCURD-HOPUHREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1(C3CC3C4C2CCC5(C4C6CC6C5(CCCO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCCO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857759 | |

| Record name | (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357252-81-3 | |

| Record name | (1R,2R,4R,5R,10R,11S,14S,15S,16S,18S,19S)-5,15-dihydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Elucidation of 5 Beta Hydroxy Drospirenone 17 Propanol

Advanced Spectroscopic and Chromatographic Approaches for Structural Confirmation

The definitive identification of 5-Beta-Hydroxy-Drospirenone-17-Propanol relies on a combination of powerful spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's mass, fragmentation patterns, and separation behavior, which are essential for confirming its precise chemical structure.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are instrumental in the separation of drospirenone (B1670955) and its metabolites from complex biological matrices. chromatographyonline.comwaters.com For instance, reversed-phase HPLC methods using C18 columns are frequently employed. researchgate.netresearchgate.netresearchgate.net The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and an acidic buffer, is optimized to achieve effective separation. researchgate.netresearchgate.netresearchgate.net Detection is often carried out using UV-photodiode array detectors, with specific wavelengths selected to maximize the absorbance of the compounds of interest. researchgate.netnih.gov

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for the structural elucidation of metabolites. chromatographyonline.comnih.govnih.gov This technique allows for the precise determination of the molecular weight of the metabolite and provides characteristic fragmentation patterns that serve as a molecular fingerprint. While specific mass spectrometry data for this compound is not extensively detailed in publicly available literature, the general approach involves identifying the parent ion and its product ions to confirm the presence of the hydroxyl group and the propanol (B110389) side chain.

The following table summarizes typical chromatographic conditions used in the analysis of drospirenone and its derivatives, which would be applicable to the analysis of this compound.

| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-MS/MS Method |

| Column | C18 | LiChroCART® 100RP-18 | Waters XSelect® HSS T3 |

| Mobile Phase | Acetonitrile and water (70:30, v/v) nih.gov | Acetonitrile:water (50:50, v/v) researchgate.net | Acetonitrile and formic acid in water (gradient) nih.gov |

| Detection | UV-Photodiode Array (279 nm) nih.gov | UV (200 nm) researchgate.net | Tandem Mass Spectrometry nih.gov |

| Flow Rate | Not Specified | 1.0 mL/min researchgate.net | Not Specified |

Stereochemical Aspects and Chiral Analysis in this compound Research

The biological activity of chiral molecules can be highly dependent on their stereochemistry. As drospirenone itself is a chiral molecule, its metabolites, including this compound, can also exist as different stereoisomers. The introduction of a hydroxyl group at the 5-beta position and the formation of the 17-propanol side chain can create additional chiral centers, leading to the possibility of multiple diastereomers.

The separation and analysis of these stereoisomers are critical for a complete understanding of the metabolite's pharmacological and toxicological profile. Chiral chromatography, particularly chiral HPLC, is the most widely used technique for this purpose. nih.gov This can be achieved through two main approaches:

Indirect Methods: This involves derivatizing the enantiomers with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

Direct Methods: This approach utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com Cyclodextrin-based CSPs are commonly used for this purpose in capillary electrophoresis. mdpi.com

While specific studies on the chiral analysis of this compound are not widely reported, the established methodologies for chiral drug analysis would be directly applicable. nih.govmdpi.com The goal of such an analysis would be to resolve and quantify the different stereoisomers of the metabolite present in biological samples.

Isotopic Labeling Studies for Structural Insights

Isotopic labeling is a powerful tool in drug metabolism research, offering profound insights into metabolic pathways and aiding in the structural elucidation of metabolites. musechem.com This technique involves replacing one or more atoms of a drug molecule with their stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net

In the context of this compound, isotopic labeling of the parent drospirenone molecule can be invaluable. For instance, the use of deuterated drospirenone (drospirenone-d4) can help in tracking the metabolic fate of the drug. nih.gov When analyzing samples from studies using isotopically labeled drospirenone, the resulting metabolites will exhibit a characteristic mass shift in the mass spectrometer, making them easier to identify and distinguish from endogenous compounds. researchgate.net

Furthermore, the fragmentation patterns of isotopically labeled metabolites in MS/MS analysis can provide crucial information about the site of metabolic modification. By observing which fragments retain the isotopic label, researchers can deduce the location of the newly introduced functional groups, thereby confirming the structure of metabolites like this compound. While specific isotopic labeling studies focused solely on the structural elucidation of this particular metabolite are not prominent in the literature, the principles of this technique are fundamental to modern drug metabolism research. musechem.comresearchgate.net

Biosynthetic and Metabolic Pathways of 5 Beta Hydroxy Drospirenone 17 Propanol

Enzymatic Hydroxylation at the 5-Beta Position

The initial step in the formation of the target compound from a drospirenone (B1670955) precursor is the introduction of a hydroxyl group at the 5-beta position of the steroid's A-ring. This hydroxylation reaction is a critical modification that alters the polarity and biological activity of the steroid molecule. Such reactions are typically catalyzed by a superfamily of enzymes known as hydroxylases.

Drospirenone is known to undergo oxidative metabolism mediated by the hepatic cytochrome P450 (CYP) enzyme system. drugbank.comnih.gov Specifically, CYP3A4 has been identified as contributing to the oxidative metabolism of the parent drug. drugbank.com Cytochrome P450 enzymes are a large family of monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including steroids.

Beyond the well-known human CYP enzyme system, other hydroxylases, particularly those from microbial sources, have demonstrated the capacity to modify the drospirenone scaffold at various positions. Biotransformation studies using fungal species have successfully produced novel hydroxylated metabolites of drospirenone. For instance, incubation with the fungus Cunninghamella elegans yielded metabolites hydroxylated at the 11α, 11β, and 14α positions. aub.edu.lbnih.gov Although these studies did not report hydroxylation at the 5-beta position, they confirm that the drospirenone molecule is an accessible substrate for a variety of hydroxylating enzymes. This suggests that non-CYP hydroxylases or other CYP isozymes could potentially be involved in the 5-beta hydroxylation step in different biological systems.

Lactone Ring Opening and Propanol (B110389) Side Chain Formation Mechanisms

Following 5-beta hydroxylation, the next critical transformation is the conversion of the γ-lactone ring at the C-17 position into a 3-hydroxypropyl (propanol) side chain. This process involves two distinct biochemical steps: the opening of the lactone ring via hydrolysis, followed by the reduction of the resulting carboxylic acid.

The opening of the lactone ring is a major and well-documented metabolic pathway for drospirenone. drugbank.comresearchgate.net This hydrolytic cleavage results in the formation of an acidic metabolite, which is one of the two primary inactive metabolites found in plasma. nih.gov This step proceeds independently of the cytochrome P450 system. researchgate.net

The subsequent conversion of the resulting carboxylic acid intermediate to a propanol side chain is not a commonly reported metabolic pathway for drospirenone. This step would require an enzymatic reduction of the carboxyl group. While direct evidence for this specific metabolic reduction is limited, studies on the forced chemical degradation of drospirenone provide a precedent for this transformation. Under alkaline stress conditions, a degradation product identified as 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol has been isolated and characterized. The presence of the "3-hydroxypropyl" group in this degradant confirms the chemical feasibility of converting the lactone ring into a propanol side chain. This suggests a plausible, though not yet confirmed, metabolic pathway for the formation of the 17-propanol moiety in vivo.

The enzymes responsible for the complete transformation from the lactone to the propanol side chain have not been fully characterized.

Lactone Ring Opening: As the hydrolysis of the lactone ring is independent of CYP enzymes, it is hypothesized to be catalyzed by esterases or hydrolases present in the liver and other tissues. These enzymes are responsible for cleaving ester bonds, a category to which the internal ester of the lactone ring belongs.

Carboxylic Acid Reduction: The reduction of the carboxylic acid intermediate to a primary alcohol (the propanol side chain) would necessitate the action of reductase enzymes. This class of enzymes, utilizing cofactors such as NADPH, catalyzes the reduction of various functional groups. Specific human carbonyl or carboxyl reductases could potentially mediate this final step, although the enzymes involved in this particular transformation of a drospirenone metabolite have not been specifically identified.

Precursor-Product Relationships in Drospirenone Metabolism

The metabolic journey from drospirenone to 5-Beta-Hydroxy-Drospirenone-17-Propanol can be understood as a sequential pathway involving key intermediates. The logical precursor-product relationship is outlined below, starting from the parent drug.

Drospirenone → 5-Beta-Hydroxy Drospirenone → 5-Beta-Hydroxy-17-(3-carboxyethyl) Drospirenone → this compound

Step 1: Hydroxylation: The parent compound, drospirenone, first undergoes hydroxylation at the 5-beta position, catalyzed likely by a Cytochrome P450 enzyme, to form the intermediate 5-Beta-Hydroxy Drospirenone . This intermediate retains the lactone ring structure. scbt.com

Step 2: Hydrolysis: Next, the lactone ring of 5-Beta-Hydroxy Drospirenone is opened by a hydrolytic enzyme (e.g., an esterase), yielding a transient carboxylic acid intermediate.

Step 3: Reduction: Finally, this carboxylic acid is enzymatically reduced by a reductase to form the terminal alcohol, resulting in the final product, This compound .

This proposed pathway highlights a sequence of oxidative and reductive modifications that transform both the steroid core and the side chain of the original drospirenone molecule.

Data Tables

Table 1: Chemical Compounds in the Metabolic Pathway

| Compound Name | Molecular Formula | Role in Pathway |

| Drospirenone | C₂₄H₃₀O₃ | Precursor |

| 5-Beta-Hydroxy Drospirenone | C₂₄H₃₂O₄ | Intermediate |

| This compound | C₂₄H₃₆O₄ | Final Product |

Table 2: Hypothesized Enzymatic Roles in the Formation of this compound

| Metabolic Step | Transformation | Implicated Enzyme Class | Specific Enzyme (if known) |

| 1. Hydroxylation | Drospirenone → 5-Beta-Hydroxy Drospirenone | Cytochrome P450 Monooxygenase | CYP3A4 (general oxidative metabolism) |

| 2. Lactone Ring Opening | 5-Beta-Hydroxy Drospirenone → Carboxylic Acid Intermediate | Esterase / Hydrolase | Not Specified |

| 3. Reduction | Carboxylic Acid Intermediate → this compound | Reductase | Not Specified |

In Vitro Metabolic Studies of this compound Formation

Future research employing advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, coupled with incubations of drospirenone with human liver microsomes, hepatocytes, or recombinant CYP enzymes, would be necessary to definitively identify the formation of this compound and to characterize the enzymes responsible for its production.

Interactive Data Table: Hypothetical In Vitro Drospirenone Metabolism Study

The following table is a hypothetical representation of data that could be generated from an in vitro study and is for illustrative purposes only, as no such data for this compound is currently available.

| Incubation System | Substrate Concentration (µM) | Incubation Time (min) | Metabolite Detected | Formation Rate (pmol/min/mg protein) |

| Human Liver Microsomes | 10 | 60 | Acid Form (M11) | Data Not Available |

| Human Liver Microsomes | 10 | 60 | 4,5-dihydro-drospirenone-3-sulfate (M14) | Data Not Available |

| Human Liver Microsomes | 10 | 60 | This compound | Data Not Available |

| Recombinant CYP3A4 | 10 | 60 | This compound | Data Not Available |

Comparative Metabolic Studies Across Biological Systems

Similarly, a comprehensive review of the scientific literature reveals no comparative metabolic studies across different biological systems that specifically report the formation of this compound. Such studies, often conducted in preclinical species like rats, dogs, and monkeys, are crucial for understanding potential species differences in drug metabolism and for extrapolating metabolic data to humans.

While the general metabolic profile of drospirenone has been investigated in various species, the focus has remained on the major circulating metabolites. The identification of minor or novel metabolites, such as this compound, would require targeted analytical approaches in these comparative studies. The absence of such data precludes any discussion on the similarities or differences in the formation of this specific metabolite across various biological systems.

Interactive Data Table: Hypothetical Comparative In Vivo Metabolism of Drospirenone

This table is a hypothetical representation of data from a comparative in vivo study. The values are for illustrative purposes only, as no data for this compound is currently available in the public domain.

| Species | Dose (mg/kg) | Matrix | Major Metabolites Detected | This compound Detected |

| Human | 3 | Plasma, Urine | Acid Form (M11), 4,5-dihydro-drospirenone-3-sulfate (M14) | Not Reported |

| Rat | 10 | Plasma, Urine | Species-specific profile | Not Reported |

| Dog | 5 | Plasma, Urine | Species-specific profile | Not Reported |

| Monkey | 2 | Plasma, Urine | Species-specific profile | Not Reported |

Chemical Synthesis and Derivatization Strategies for 5 Beta Hydroxy Drospirenone 17 Propanol

Synthetic Routes to 5-Beta-Hydroxy-Drospirenone-17-Propanol as a Chemical Intermediate

The synthesis of this compound is intricately linked to the manufacturing process of drospirenone (B1670955). It is typically formed as a precursor that undergoes further transformation to yield the final active pharmaceutical ingredient. A plausible synthetic route commences from a readily available steroid starting material, such as a derivative of androst-4-en-3,17-dione.

A key transformation in the synthesis is the introduction of the 17α-(3-hydroxypropyl) side chain. This is commonly achieved through the reaction of a 17-keto steroid with a suitable three-carbon nucleophile. One established method involves the addition of a protected propargyl alcohol anion to the 17-keto group, followed by hydrogenation of the resulting triple bond. google.com For instance, the reaction of a 17-keto steroid with the lithium acetylide of a protected 3-hydroxy-1-propyne can furnish the desired 17α-alkynyl-17β-hydroxy intermediate. Subsequent catalytic hydrogenation not only reduces the alkyne to an alkane but can also be tailored to influence the stereochemistry at other centers.

The formation of the crucial 5β-hydroxy group is typically achieved through the stereoselective reduction of a 5(6)-double bond or a 5-keto group. In many synthetic schemes for drospirenone, a 6β,7β;15β,16β-dimethylene-5β-androstan-17-one derivative serves as a key intermediate. mdpi.com The 5β-hydroxy group can be introduced via hydration of a Δ⁵-double bond or through reduction of a 5-keto functionality under specific conditions that favor the formation of the A/B cis-fused ring system characteristic of 5β-steroids.

A general synthetic sequence can be outlined as follows:

Starting Material: A suitable androstane (B1237026) derivative, often possessing a 3-keto-4-ene system.

Introduction of the C17 side chain: Reaction of the 17-keto group with a protected 3-hydroxypropyl nucleophile.

Stereoselective Reduction: Catalytic hydrogenation to reduce the C4-C5 double bond to yield the 5β-configuration and reduce any other unsaturated bonds if present. This step is critical for establishing the desired stereochemistry.

Hydrolysis/Deprotection: Removal of any protecting groups on the hydroxyl functions to yield this compound.

It is important to note that this compound is often not isolated in industrial processes but is directly converted to drospirenone through oxidation of the 3-hydroxy and 17-propanol moieties to form the 3-keto group and the spirolactone ring, respectively. google.com

Optimization of Synthetic Pathways for Research Standards

The preparation of this compound as a research standard requires a high degree of purity and well-defined stereochemistry. Optimization of the synthetic pathway is crucial to maximize the yield of the desired 5β-isomer and to minimize the formation of related impurities.

Key optimization parameters include the choice of catalyst, solvent, temperature, and pressure for the hydrogenation step. For instance, palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones has been shown to be an effective method for producing 5β-steroids. The use of ionic liquids as additives in these reactions can significantly enhance the 5β-selectivity. nih.gov

| Reaction Step | Reagents and Conditions | Key Optimization Focus | Typical Yields |

| Alkylation at C17 | Lithium acetylide of protected propanol (B110389), THF, low temperature | Control of stoichiometry, protection strategy for the hydroxyl group | 70-85% |

| Catalytic Hydrogenation | H₂, Pd/C, ethanol (B145695) or ionic liquid | Catalyst loading, pressure, temperature, choice of additive to maximize 5β-isomer | 80-95% (for the reduction step) |

| Deprotection | Mild acidic or basic hydrolysis | Selective removal of protecting groups without affecting the steroid core | >90% |

This table presents a generalized overview of reaction conditions and optimization focus for the synthesis of this compound. Actual yields may vary based on the specific substrate and detailed experimental conditions.

Purification of the final compound to meet the stringent requirements of a research standard often involves chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). Characterization and confirmation of the structure and stereochemistry are performed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Regioselective and Stereoselective Synthesis Methodologies

The synthesis of this compound is a prime example of the application of regioselective and stereoselective reactions in steroid chemistry.

Regioselectivity is primarily a concern during the introduction of the side chain at C17. The 17-keto group is generally more reactive than other carbonyl groups that might be present in the steroid nucleus, allowing for selective addition of the nucleophile.

Stereoselectivity is of paramount importance in establishing the correct configuration at C5 and C17.

At C5: The formation of the 5β-hydroxy group is a result of the A/B cis-ring fusion. This is typically achieved by catalytic hydrogenation of a Δ⁴ or Δ⁵ precursor. The choice of catalyst and reaction conditions determines the stereochemical outcome. For example, hydrogenation using a palladium catalyst in a neutral or acidic medium often favors the formation of the 5β-isomer from a Δ⁴-3-keto steroid. nih.gov The substrate approaches the catalyst from the less hindered α-face, leading to the addition of hydrogen from that side and the formation of the A/B cis junction.

At C17: The addition of the propanol side chain to the 17-keto group generally proceeds with high stereoselectivity, leading to the formation of the 17β-hydroxy and 17α-propanol configuration. This is due to the steric hindrance posed by the angular methyl group at C13, which directs the incoming nucleophile to the α-face of the steroid.

The stereoselective reduction of the 3-keto group, if present in the precursor, is also a critical step. The use of specific reducing agents can control the formation of either the 3α- or 3β-hydroxyl group. For instance, the conversion of a 3β-hydroxy group to a 3α-benzoyloxy group can be achieved via the Mitsunobu reaction, which proceeds with inversion of configuration. nih.gov

Development of Novel Derivatives for Biochemical Pathway Elucidation

To study the biochemical pathways and receptor interactions of progestins like drospirenone, it is often necessary to synthesize derivatized forms of key intermediates such as this compound. These derivatives can serve as molecular probes, for example, in receptor binding assays or metabolic studies.

Isotopically Labeled Derivatives: The synthesis of isotopically labeled (e.g., with ²H, ³H, or ¹⁴C) this compound can be achieved by using labeled starting materials or reagents in the synthetic sequence. thieme-connect.denih.gov For example, using deuterated reducing agents in the hydrogenation step can introduce deuterium (B1214612) atoms at specific positions. These labeled compounds are invaluable for tracing the metabolic fate of the molecule and for use in quantitative assays such as mass spectrometry-based proteomics.

Fluorescently Labeled Derivatives: Attaching a fluorescent tag to the molecule allows for its visualization in biological systems, for instance, in studies of subcellular localization of steroid receptors. nih.gov The 3-hydroxy or the terminal hydroxyl group of the 17-propanol side chain are potential sites for the attachment of a fluorescent dye via an ester or ether linkage.

Analytical Methodologies for the Detection and Quantification of 5 Beta Hydroxy Drospirenone 17 Propanol

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and their metabolites due to its high resolution, sensitivity, and versatility. The development of a reliable HPLC method for 5-Beta-Hydroxy-Drospirenone-17-Propanol involves careful optimization of chromatographic conditions to ensure accurate separation and quantification.

The separation of this compound from its parent compound, drospirenone (B1670955), and other related impurities is critical for accurate analysis. nih.gov Reverse-phase HPLC (RP-HPLC) is the most common approach, utilizing a non-polar stationary phase and a polar mobile phase.

Key parameters for optimization include the choice of the analytical column, mobile phase composition, flow rate, and column temperature. A C18 column is frequently employed for the separation of steroids and their metabolites. greenpharmacy.info The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). greenpharmacy.infosciex.com A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of compounds with varying polarities. nih.gov

For instance, a gradient program might start with a lower concentration of acetonitrile to retain and separate more polar metabolites, followed by an increase in acetonitrile to elute the less polar parent drug, drospirenone. The flow rate is generally maintained around 1.0 mL/min, and the column temperature is often controlled at approximately 30-40°C to ensure reproducible retention times and peak shapes. nih.govgreenpharmacy.info The optimization process aims to achieve a resolution of greater than 1.5 between the analyte peak and the closest eluting impurity.

Table 1: Typical HPLC Chromatographic Conditions for the Analysis of Drospirenone and its Metabolites

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.nethumanjournals.com |

| Mobile Phase A | Phosphate Buffer (pH 6.8) or Formic Acid (0.1%) greenpharmacy.infomdpi.com |

| Mobile Phase B | Acetonitrile or Methanol greenpharmacy.infomdpi.com |

| Elution Mode | Gradient nih.gov |

| Flow Rate | 1.0 mL/min humanjournals.com |

| Column Temperature | 30-40°C nih.govgreenpharmacy.info |

| Injection Volume | 10-20 µL researchgate.net |

| Detector | UV-Vis or Photodiode Array (PDA) |

For quantitative analysis, HPLC is commonly coupled with an ultraviolet (UV) detector or a fluorescence detector (FLD). A UV-Vis detector measures the absorbance of the analyte at a specific wavelength. Drospirenone and its metabolites typically exhibit UV absorbance in the range of 200-300 nm. researchgate.netnih.gov A photodiode array (PDA) detector is particularly useful as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.

While UV detection is widely used, fluorescence detection can offer higher sensitivity and selectivity for certain compounds. If this compound possesses native fluorescence or can be derivatized with a fluorescent tag, HPLC-FLD can be employed to achieve lower limits of detection (LOD) and quantification (LOQ). pjps.pk

Method validation is performed according to the International Council on Harmonisation (ICH) guidelines to ensure the method is linear, accurate, precise, specific, and robust. humanjournals.com Linearity is typically established over a concentration range relevant to the expected sample concentrations. nih.gov

Table 2: HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 humanjournals.com |

| Accuracy (% Recovery) | 98-102% ijpsjournal.com |

| Precision (% RSD) | < 2% humanjournals.com |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 nih.gov |

| Specificity | No interference from blank, placebo, or other impurities ijcpa.in |

Mass Spectrometry (MS) Applications in Characterization and Detection

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for the structural elucidation and sensitive detection of metabolites like this compound, especially at trace levels.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of drug metabolites in complex biological matrices such as plasma and urine. sciex.comwaters.com This technique offers exceptional sensitivity and selectivity.

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. longdom.org The analyte is ionized, and the precursor ion corresponding to this compound is selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity by monitoring a unique precursor-to-product ion transition for the analyte. nih.gov

A highly selective and sensitive UPLC-MS/MS method has been developed for the analysis of drospirenone in human plasma, which can be adapted for its metabolites. waters.com Such methods can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range. sciex.com

Table 3: Illustrative LC-MS/MS Parameters for Steroid Metabolite Analysis

| Parameter | Typical Setting |

|---|---|

| Ionization Mode | ESI Positive or Negative |

| Ion Source Temperature | 350-500°C |

| Capillary Voltage | 3-5 kV |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for steroid analysis. mdpi.com However, due to the low volatility and thermal instability of hydroxylated steroids like this compound, a derivatization step is essential prior to GC analysis. nih.gov Derivatization converts the polar hydroxyl groups into more volatile and thermally stable silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer for detection. GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that are useful for structural confirmation. mdpi.com GC-MS is often considered a reference method for comprehensive steroid profiling. mdpi.com

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is crucial to remove interfering substances from complex matrices like plasma, urine, or tissue homogenates, and to concentrate the analyte of interest before instrumental analysis. waters.com

For the analysis of this compound, solid-phase extraction (SPE) is a widely used and effective sample preparation technique. waters.com Mixed-mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms, can provide a highly selective extraction. waters.com For instance, a mixed-mode cartridge can retain drospirenone and its metabolites while allowing many matrix components to be washed away. The analytes are then eluted with a suitable solvent.

Other sample preparation techniques include liquid-liquid extraction (LLE) and protein precipitation. pjps.pk LLE involves partitioning the analyte between two immiscible liquid phases, while protein precipitation is a simpler method used to remove proteins from plasma or serum samples, often by adding a solvent like acetonitrile. nih.gov The choice of sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the requirements of the analytical method.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely used sample preparation technique that is highly effective for the extraction and purification of analytes from complex matrices. waters.com For a compound like this compound, which is expected to be present in low concentrations in biological samples, SPE offers the dual benefit of concentrating the analyte and removing interfering substances. researchgate.net

A typical SPE protocol for a drospirenone-related compound would involve the use of a mixed-mode SPE sorbent, which combines both reversed-phase and ion-exchange functionalities. waters.comwaters.com This approach allows for a highly selective extraction process. For instance, a mixed-mode cation exchange (MCX) or mixed-mode anion exchange (MAX) sorbent could be employed depending on the ionization state of the analyte.

The general steps for an SPE protocol for this compound would be as follows:

Conditioning: The SPE cartridge is first conditioned with an organic solvent, such as methanol, followed by water or a buffer to activate the sorbent. waters.com

Sample Loading: The pre-treated sample (e.g., plasma or urine) is loaded onto the conditioned cartridge. The analyte and some endogenous compounds will be retained on the sorbent.

Washing: The cartridge is washed with a series of solvents to remove interfering substances. A typical wash might involve a weak organic solvent or a buffer at a specific pH. waters.com

Elution: The analyte of interest is eluted from the cartridge using a strong organic solvent, such as acetonitrile or methanol, often with the addition of an acid or a base to disrupt the analyte-sorbent interaction. waters.com

A study on the analysis of drospirenone in human plasma utilized a mixed-mode SPE protocol that resulted in high recovery and the effective elimination of matrix effects. waters.com The following table outlines a representative SPE protocol that could be adapted for this compound.

| Step | Solvent/Solution | Purpose |

| Conditioning | 1 mL Methanol, followed by 1 mL Water | To activate the sorbent and ensure proper interaction with the sample. |

| Sample Loading | Pre-treated plasma or urine sample | To retain the analyte on the sorbent. |

| Washing 1 | 1 mL 5% Ammonium Hydroxide in Water | To remove acidic and neutral interferences. |

| Washing 2 | 1 mL Methanol | To remove weakly bound interferences. |

| Elution | 2 x 0.5 mL Acetonitrile | To elute the analyte of interest. |

This table is a representative example based on established methods for drospirenone and may require optimization for this compound.

Microextraction and Other Advanced Sample Enrichment Methods

In recent years, there has been a significant push towards the development of "green" analytical methodologies that minimize solvent consumption and waste generation. chromatographyonline.com Microextraction techniques are at the forefront of this movement and are well-suited for the analysis of steroid hormones in biological and environmental samples. waters.comwaters.comchromatographyonline.com These techniques offer high enrichment factors and can be easily automated.

For a compound like this compound, several microextraction techniques could be considered:

Solid-Phase Microextraction (SPME): This technique involves the use of a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample, and the analyte partitions onto the coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) or a high-performance liquid chromatograph (HPLC) for desorption and analysis. nih.gov

Liquid-Phase Microextraction (LPME): In LPME, a small volume of an immiscible organic solvent is used to extract the analyte from the aqueous sample. This can be done in various formats, including single-drop microextraction (SDME) and hollow-fiber liquid-phase microextraction (HF-LPME). chromatographyonline.com

Dispersive Liquid-Liquid Microextraction (DLLME): This is a modified LPME technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. This creates a cloudy solution with a large surface area, leading to very fast extraction times. waters.com

These advanced techniques offer several advantages over traditional methods, including reduced sample volume, lower solvent consumption, and improved sample throughput. nih.gov The choice of technique would depend on the specific analytical requirements and the nature of the sample matrix.

Method Validation Parameters for Research Applications

Method validation is a critical component of any analytical procedure, ensuring that the method is reliable, reproducible, and fit for its intended purpose. For research applications involving the quantification of this compound, a comprehensive validation study should be conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). ijpsjournal.comresearchgate.net

The key validation parameters that should be assessed include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. ijpsjournal.com

Accuracy: The closeness of the measured value to the true value. This is typically assessed by recovery studies. ijpsjournal.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpsjournal.com

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected by the method, but not necessarily quantified with acceptable accuracy and precision. ijpsjournal.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable accuracy and precision. ijpsjournal.com

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsjournal.com

The following table presents typical validation parameters that would be expected for an analytical method for a drospirenone-related compound, based on published data for drospirenone. ijpsjournal.comresearchgate.netafricanjournalofbiomedicalresearch.comlgcstandards.com

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80% - 120% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Limit of Quantification (LOQ) | Dependent on assay requirements, but should be sufficiently low for the intended application. |

| Robustness | No significant change in results with small variations in method parameters. |

This table provides general guidance, and specific acceptance criteria may vary depending on the regulatory requirements and the specific application of the method.

Development of Reference Standards and Impurity Profiling

The availability of a well-characterized reference standard is essential for the accurate quantification of any compound. For this compound, a certified reference standard would be required for method development, validation, and routine analysis. Such standards are typically produced by specialized chemical synthesis and purification processes, and their purity and identity are confirmed by a variety of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

Impurity profiling is another critical aspect of pharmaceutical analysis, as impurities can have a significant impact on the safety and efficacy of a drug product. The manufacturing process of drospirenone can lead to the formation of several related impurities, and it is likely that the synthesis of this compound would also result in the formation of related substances. simsonpharma.comresearchgate.netpharmaffiliates.com

A comprehensive impurity profiling study would involve the use of a high-resolution analytical technique, such as HPLC coupled with mass spectrometry (LC-MS), to detect and identify potential impurities. africanjournalofbiomedicalresearch.comgoogle.com Once identified, these impurities may need to be synthesized and characterized as reference standards to allow for their quantification in the final product.

The following is a list of known impurities of drospirenone, which could also be relevant for the impurity profiling of this compound. simsonpharma.comresearchgate.netpharmaffiliates.com

| Impurity Name | Chemical Formula | Molecular Weight |

| Drospirenone Impurity A | C₂₃H₃₀O₃ | 354.48 |

| Drospirenone Impurity B | C₂₄H₃₂O₄ | 384.51 |

| Drospirenone Impurity C | C₂₁H₂₆O₂ | 310.43 |

| Drospirenone Impurity D | C₂₃H₂₈O₃ | 352.47 |

| Drospirenone Impurity F | C₂₄H₃₂O₃ | 368.51 |

| Drospirenone Impurity G | C₂₄H₃₁ClO₃ | 402.95 |

| Drospirenone Impurity H | C₂₄H₃₁ClO₃ | 402.95 |

| 5-Hydroxy Drospirenone | C₂₄H₃₂O₃ | 368.5 |

This table lists known impurities of drospirenone and is provided for illustrative purposes. The actual impurity profile of this compound would need to be determined experimentally.

Environmental and Non Human Biotransformation Studies of 5 Beta Hydroxy Drospirenone 17 Propanol

Microbial Transformation Pathways

Microorganisms play a crucial role in the transformation of synthetic steroids like drospirenone (B1670955) in the environment. Fungi, in particular, are known for their ability to hydroxylate steroids at various positions, a process of significant interest for creating new, potentially useful analogues. aub.edu.lb

One key organism studied for its effect on drospirenone is the fungus Cunninghamella elegans. nih.gov This fungus is known to possess cytochrome P450 monooxygenase systems, which enable it to perform stereo- and regio-selective hydroxylation of steroids. aub.edu.lb When Cunninghamella elegans was used to biotransform drospirenone, it yielded several metabolites, including four new and one known hydroxylated product. nih.gov The transformation primarily involved oxidation at positions C-11, C-12, and C-14 of the drospirenone molecule. rmit.edu.vn

In activated sludge systems, which are representative of wastewater treatment processes, drospirenone undergoes rapid biotransformation. nih.govacs.org The primary transformation pathways identified in these systems are 1,2-dehydrogenation and lactone ring hydrolysis. nih.govacs.org The 1,2-dehydrogenation of drospirenone leads to the formation of spirorenone, a known antimineralocorticoid drug candidate. nih.gov Lactone ring hydrolysis results in a pharmacologically inactive metabolite known as "drospirenone acid," which is also a known human metabolite. acs.org Other minor transformation pathways in activated sludge include hydroxylation, methoxylation, and hydrogenation of the 3-keto and C4(5) double bond. nih.govacs.org

Table 1: Microbial Transformation of Drospirenone

| Microorganism/System | Transformation Pathway | Resulting Metabolite(s) | Reference(s) |

|---|---|---|---|

| Cunninghamella elegans | Oxidation/Hydroxylation at C-11, C-12, C-14 | 14α-hydroxy-DRSP, 11-dioxo-DRSP, 12-dioxo-DRSP, 11β,14α-dihydroxy-DRSP, 11α-hydroxy-DRSP | rmit.edu.vn, nih.gov |

| Activated Sludge | 1,2-Dehydrogenation | Spirorenone (TP 364) | nih.gov, acs.org |

| Activated Sludge | Lactone Ring Hydrolysis | Drospirenone Acid (TP 384) | nih.gov, acs.org |

Degradation and Persistence in Environmental Systems

The persistence of drospirenone and its transformation products in the environment is a key factor in assessing their potential ecological impact. In laboratory-scale activated sludge systems, drospirenone experiences rapid biotransformation, with a half-life of less than 0.5 hours. nih.govacs.org This suggests that in biologically active environments like wastewater treatment plants, the parent compound is not highly persistent.

In agricultural soils, the biotransformation of drospirenone follows a first-order decay model, with half-lives ranging from 76.2 to 217 hours, depending on the specific soil properties. nih.gov The primary transformation pathway in soils is 1,2-dehydrogenation, similar to what is observed in activated sludge. nih.gov Soil properties can influence the sorption of drospirenone, thereby affecting its biotransformation and the formation of transformation products. nih.gov

Forced degradation studies, which simulate harsh environmental conditions, have also been conducted. Under alkaline conditions, drospirenone degrades to 17α-(3-hydroxypropyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol. ijper.org Acidic conditions lead to the formation of 3-oxo-15α,16α-dihydro-3'H-cyclopropa researchgate.netnih.gov-17α-pregna-4,6-diene-21,17-carbolactone. ijper.org

Table 2: Degradation and Persistence of Drospirenone

| Environmental System | Half-Life | Primary Degradation Pathway | Key Factors | Reference(s) |

|---|---|---|---|---|

| Activated Sludge | < 0.5 hours | Biotransformation (1,2-dehydrogenation, hydrolysis) | Microbial activity | nih.gov, acs.org |

| Agricultural Soils | 76.2 - 217 hours | Biotransformation (1,2-dehydrogenation) | Soil properties, microbial communities | nih.gov |

| Alkaline Conditions | Not specified | Hydrolysis | pH, temperature | ijper.org |

Biotransformation in Non-Mammalian Models

The biotransformation of drospirenone has been investigated in non-mammalian models, particularly fish, to understand its potential endocrine-disrupting effects. Exposure of zebrafish (Danio rerio) to drospirenone has been shown to alter gene transcription related to hormone homeostasis, leading to reproductive changes and significant alterations in the circadian rhythm. nih.govresearchgate.net

Studies on zebrafish have demonstrated that both progesterone (B1679170) and drospirenone can interfere with the regulation of the circadian rhythm network in the brain, with significant alterations occurring at environmentally relevant concentrations. nih.gov These transcriptional changes were also observed in the F1 generation of eleuthero-embryos, indicating potential transgenerational effects. nih.gov While the endocrinological activities of drospirenone metabolites have been tested in mammals, it is important to note that these effects may not be directly extrapolatable to aquatic organisms. acs.org

Detection in Environmental Samples: Methodological Challenges and Advances

The detection and quantification of drospirenone and its metabolites in environmental samples present several challenges due to their low concentrations and the complexity of the matrices, such as wastewater and surface water. nih.gov Effective analytical methods are essential for monitoring the presence and fate of these compounds.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other detectors is a common technique for analyzing drospirenone. acs.orgresearchgate.net For instance, a method using a reversed-phase column with UV and fluorescence detection has been developed for the simultaneous determination of ethinylestradiol and drospirenone in pharmaceutical formulations. researchgate.net The limit of detection for drospirenone with this method was found to be 0.0774 µg/mL. researchgate.net

Sample preparation is a critical step to extract and concentrate the analytes from complex environmental samples and to remove interfering matrix components. nih.gov Solid-phase extraction (SPE) is a widely used technique, although it can be laborious for large volume samples. nih.gov

The development of sensitive and robust analytical methods is ongoing. UV-Visible spectrophotometry has also been explored as a simple, cost-effective, and environmentally friendly method for the estimation of drospirenone, with solubility being a key consideration in solvent selection. ijpsjournal.com

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Drospirenone | DRSP |

| 5-Beta-Hydroxy-Drospirenone | |

| 17α-(3-hydroxypropyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol | |

| 3-oxo-15α,16α-dihydro-3'H-cyclopropa researchgate.netnih.gov-17α-pregna-4,6-diene-21,17-carbolactone | |

| Spirorenone | |

| Drospirenone Acid | |

| 14α-hydroxy-drospirenone | |

| 11-dioxo-drospirenone | |

| 12-dioxo-drospirenone | |

| 11β,14α-dihydroxy-drospirenone | |

| 11α-hydroxy-drospirenone |

Future Research Perspectives and Emerging Areas

Untargeted Metabolomics Approaches for Novel Metabolite Discovery

Untargeted metabolomics has emerged as a powerful hypothesis-generating tool for the discovery of novel biomarkers and metabolic pathways. nih.gov In the context of 5-Beta-Hydroxy-Drospirenone-17-Propanol, this approach offers a comprehensive strategy to identify and quantify a wide array of metabolites in biological samples without a preconceived bias. researchgate.net The application of untargeted metabolomics could lead to the discovery of previously uncharacterized metabolites of drospirenone (B1670955), including various hydroxylated isomers and their conjugates.

Future research efforts would involve the analysis of biofluids, such as plasma and urine, from individuals administered drospirenone. By employing high-resolution mass spectrometry coupled with liquid chromatography (LC-MS), a global snapshot of the metabolome can be captured both before and after drug administration. nih.gov Subsequent data analysis using advanced bioinformatics tools can help in identifying features that correspond to potential drospirenone metabolites. This untargeted approach is not only crucial for the discovery of novel metabolites like this compound but also for understanding the broader metabolic perturbations induced by drospirenone. nih.govnih.gov

High-Throughput Screening for Enzyme Discovery and Characterization

The metabolism of drospirenone is known to involve cytochrome P450 (CYP) enzymes, particularly CYP3A4. drugbank.com High-throughput screening (HTS) assays are instrumental in rapidly evaluating the interaction of a large number of compounds with specific enzymes. nih.gov In the future, HTS can be employed to identify the specific CYP isoforms responsible for the formation of this compound.

These assays can be designed using a panel of recombinant human CYP enzymes to screen for the metabolism of drospirenone to its hydroxylated derivatives. springernature.com Fluorescence-based or luminescence-based probes can provide a rapid assessment of enzyme activity and inhibition. nih.gov Furthermore, mass spectrometry-based HTS methods offer the advantage of directly detecting the formation of specific metabolites, providing a more definitive characterization of the enzymatic reaction. nih.gov Such studies will be crucial in understanding the enzymatic basis for the production of this compound and how genetic polymorphisms in CYP enzymes might affect its formation.

Table 1: High-Throughput Screening Approaches for Enzyme Characterization

| HTS Method | Principle | Application for this compound Research |

|---|---|---|

| Fluorescence-Based Assays | Measures the change in fluorescence of a probe substrate upon enzymatic activity. | Rapidly screen a library of CYP enzymes for their ability to metabolize drospirenone. |

| Luminescence-Based Assays | Detects light produced from a luciferin-based substrate upon metabolism by a CYP enzyme. | Quantify the activity of specific CYP isoforms in the formation of hydroxylated metabolites. |

| Mass Spectrometry-Based Assays | Directly measures the mass-to-charge ratio of the parent drug and its metabolites. | Confirm the identity and quantify the formation of this compound by specific enzymes. |

Advanced Analytical Techniques for Comprehensive Metabolite Profiling

A comprehensive understanding of the metabolic fate of drospirenone requires the use of advanced analytical techniques capable of separating, identifying, and quantifying a complex mixture of metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for steroid metabolite profiling due to its high sensitivity and specificity. nih.govnih.gov Future research on this compound will heavily rely on the development and validation of robust LC-MS/MS methods. researchgate.net

These methods will enable the precise quantification of this compound in various biological matrices. Furthermore, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, facilitating the elemental composition determination of unknown metabolites. Gas chromatography-mass spectrometry (GC-MS) can also be employed, often after derivatization of the steroids, to provide complementary information and confirm the identity of metabolites. The integration of these techniques will be pivotal for building a complete picture of drospirenone's metabolic profile.

Computational Chemistry and Molecular Modeling for Pathway Prediction

Computational chemistry and molecular modeling offer powerful in silico tools to predict the metabolic fate of drugs and to understand the molecular basis of drug-enzyme interactions. For this compound, these approaches can be used to predict its formation and to rationalize the substrate specificity of the metabolizing enzymes.

Molecular docking simulations can be performed to model the binding of drospirenone within the active site of various CYP enzymes. These models can help to identify the most likely sites of metabolism on the drospirenone molecule, including the specific carbon atom that is hydroxylated to form this compound. Quantum mechanics (QM) calculations can then be used to estimate the activation energies for different metabolic reactions, providing a theoretical basis for the observed metabolite profile. These computational predictions can guide experimental studies and accelerate the characterization of metabolic pathways.

Role of this compound in Mechanistic Biochemistry of Steroids

A key area of future research will be to elucidate the potential biological activity of this compound. While the major metabolites of drospirenone are considered inactive, the pharmacological properties of its minor, hydroxylated metabolites are largely unknown. drugbank.comnih.gov It is conceivable that hydroxylation at the 5-beta position could alter the steroid's interaction with various receptors, including the progesterone (B1679170), androgen, and mineralocorticoid receptors.

Future studies should involve in vitro receptor binding assays to determine the affinity of this compound for these steroid receptors. Furthermore, cell-based functional assays can be used to assess whether this metabolite acts as an agonist or antagonist at these receptors. Understanding the mechanistic biochemistry of this compound will be crucial for a complete assessment of the pharmacological profile of drospirenone and for understanding its full spectrum of physiological effects.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Drospirenone |

| 4,5-dihydro-drospirenone-3-sulfate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.